N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core linked to a sulfonamide-substituted phenyl group. The azepane (7-membered cyclic amine) moiety attached to the sulfonyl group distinguishes it from smaller heterocyclic analogs. Its structure combines a lipophilic benzofuran system with a polar sulfonamide group, suggesting balanced solubility properties for biological applications.
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H26N2O4S/c1-17-6-11-22-21(14-17)18(16-29-22)15-23(26)24-19-7-9-20(10-8-19)30(27,28)25-12-4-2-3-5-13-25/h6-11,14,16H,2-5,12-13,15H2,1H3,(H,24,26) |
InChI Key |
JGJPJVMRKFFYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a sulfonyl chloride.
Coupling Reactions: The benzofuran and azepane intermediates are coupled through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Assembly: The final product is obtained through purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzofuran moiety can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Sulfonamide Substituents
The sulfonamide group is a critical pharmacophore in this compound class. Key analogs include:
BH36990
2-(5-Methyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS: 880404-27-3)
- Structural difference : Replaces the azepane ring with a 3-methylpiperidine (6-membered cyclic amine).
- Molecular weight : 426.5285 g/mol (C₂₃H₂₆N₂O₄S) vs. the target compound's theoretical molecular weight of ~440 g/mol (azepane adds an additional CH₂ group).
- Impact : Smaller ring size and methyl substitution may alter steric hindrance and binding affinity to target proteins .
Compound 54 ()
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide
- Structural difference : Replaces benzofuran with a triazole-fluorophenyl system and lacks the cyclic amine sulfonamide.
- Properties : Melting point = 204–206°C, yield = 86.6% .
- Significance : Demonstrates that sulfonyl groups enhance thermal stability compared to thioether analogs (e.g., compound 51, melting point = 156–158°C) .
Modifications in the Acetamide Side Chain
BH36993
N-Benzyl-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (CAS: 880404-42-2)
- Structural difference : Replaces the sulfonamide-phenyl group with a benzyl-furfurylamine moiety.
- Molecular weight: 359.4177 g/mol (C₂₃H₂₁NO₃) .
Triazole-Based Analogs ()
Compounds 51–55 feature triazole rings instead of benzofuran, with varied substituents:
| Compound | Substituents (R1/R2) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 51 | Phenylthio, difluorophenyl | 42.4 | 156–158 |
| 54 | Phenylsulfonyl, fluorophenyl | 86.6 | 204–206 |
- Key observation : Sulfonyl groups (compound 54) improve synthetic yield and thermal stability compared to thioether derivatives (compound 51) .
Biological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuran core and an azepane ring linked by a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 426.52 g/mol. The IUPAC name reflects its complex arrangement: this compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell signaling and reduced proliferation in cancer cells.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular responses related to inflammation and apoptosis.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related azepane derivatives have shown their ability to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and DNA synthesis inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | Apoptosis induction |
| Compound B | C6 (Brain) | 15 | DNA synthesis inhibition |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models.
Case Studies
- Study on Anticancer Activity : A study published in PubMed evaluated the anticancer effects of structurally related compounds against A549 and C6 tumor cell lines. The results demonstrated significant cytotoxicity, with some compounds achieving IC50 values below 15 µM, suggesting effective targeting of cancerous cells .
- Inflammation Model : In another study focusing on inflammation, compounds similar to this compound were tested in murine models for their ability to reduce edema and inflammatory markers. The findings indicated a marked reduction in swelling and cytokine levels post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
